Core Compound Identification and Physicochemical Profile
Core Compound Identification and Physicochemical Profile
An In-depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Chloro-5-methoxynicotinonitrile. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, strategic applications in medicinal chemistry, and safe handling protocols. The information herein is curated to explain not just the 'what' but the 'why,' empowering scientists to leverage this versatile heterocyclic building block to its full potential.
6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous bioactive molecules. The unique arrangement of a chloro, a methoxy, and a nitrile group on the pyridine ring provides a rich platform for synthetic elaboration and diverse molecular interactions.
The fundamental identification details for this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1256835-79-6 | [1][2][3][4] |
| Chemical Name | 6-chloro-5-methoxypyridine-3-carbonitrile | [2] |
| Synonyms | 6-Chloro-5-methoxynicotinonitrile | [3] |
| Molecular Formula | C₇H₅ClN₂O | [2] |
| Molecular Weight | 168.58 g/mol | [2][3] |
| InChI Key | CDFREORPCCHPKC-UHFFFAOYSA-N | [3] |
A clear understanding of the molecule's structure is paramount for any synthetic or analytical endeavor.
Caption: Chemical Structure of 6-Chloro-5-methoxynicotinonitrile.
The predicted physicochemical properties provide a baseline for designing experimental conditions, such as solvent selection and purification methods.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 266.7 ± 40.0 °C | [2] |
| Density | 1.33 ± 0.1 g/cm³ | [2] |
| pKa | -4.11 ± 0.10 | [2] |
| Physical Form | Solid | [3] |
Synthesis, Purification, and Mechanistic Rationale
While multiple synthetic routes may be conceived, a common and effective strategy for preparing substituted pyridines like 6-Chloro-5-methoxynicotinonitrile involves nucleophilic aromatic substitution (SNAr) on a more halogenated precursor. The following workflow is based on established principles of pyridine chemistry, analogous to procedures reported for similar structures[5].
The proposed synthesis starts from the commercially available 2,6-dichloro-5-nitronicotinonitrile. The process involves two key transformations: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the methoxy group, and finally, selective reduction to remove the second chloro group. A more direct approach, if the starting material is available, would be a direct methoxylation of a di-chloro precursor.
Caption: Generalized Synthetic Workflow for Chloro-Methoxy-Nicotinonitriles.
Exemplary Synthesis Protocol (Hypothetical)
This protocol describes a plausible synthesis via selective nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The rationale for this choice is the high reactivity of positions 2 and 6 of the pyridine ring towards nucleophiles, especially when activated by an electron-withdrawing group like the nitrile at position 3.
Objective: To synthesize 6-Chloro-5-methoxynicotinonitrile from a suitable precursor, such as 2,6-dichloro-5-methoxynicotinonitrile, via selective dechlorination.
Materials:
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2,6-dichloro-5-methoxynicotinonitrile (Substrate)
-
Palladium on Carbon (Pd/C, 10%)
-
Triethylamine (Et₃N) or Sodium Acetate (Base)
-
Methanol or Ethanol (Solvent)
-
Hydrogen Gas (H₂)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2,6-dichloro-5-methoxynicotinonitrile (1.0 eq) in methanol (10-20 volumes), add the base (e.g., triethylamine, 1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions and catalyst deactivation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature. The selective removal of a chloro group at the 2-position over the 6-position is often achievable due to steric and electronic effects, a principle described in related transformations[6].
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the salt byproducts and residual solvent.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude material by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure 6-Chloro-5-methoxynicotinonitrile.
Strategic Role in Medicinal Chemistry
The title compound is not merely a synthetic intermediate but a carefully designed building block for drug discovery. Each of its functional groups—chloro, methoxy, and nitrile—plays a strategic role in modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.
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The Chloro Group: Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs[7]. The chloro group on the pyridine ring can significantly enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. It also increases lipophilicity, which can improve membrane permeability, and can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate[8].
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The Methoxy Group: The methoxy group is a versatile modulator. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with protein backbones or side chains. Furthermore, its metabolic fate is well-understood; it can be O-demethylated by cytochrome P450 enzymes, which can be a strategic consideration for designing prodrugs or for clearance pathways. Its presence also influences the electronic properties of the aromatic ring and can fine-tune the molecule's overall solubility and conformation[8].
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The Nitrile Group: The nitrile functionality is a key pharmacophore found in over 30 prescribed medications[9]. It is a metabolically robust group, typically passing through the body unchanged. Its linear geometry and electronic properties make it an excellent bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor. This allows chemists to replace potentially labile ester or amide groups with a stable nitrile without losing key binding interactions[9].
Sources
- 1. 1256835-79-6|6-Chloro-5-methoxynicotinonitrile|BLD Pharm [fr.bldpharm.com]
- 2. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6 [chemicalbook.com]
- 3. 6-Chloro-5-methoxynicotinonitrile | 1256835-79-6 [sigmaaldrich.com]
- 4. 1256835-79-6 6-Chloro-5-methoxynicotinonitrile AKSci 7157DK [aksci.com]
- 5. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
